molecular formula C15H12INO B13010497 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile

Cat. No.: B13010497
M. Wt: 349.17 g/mol
InChI Key: BFMBAIPUZXRTEB-UHFFFAOYSA-N
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Description

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile: is an organic compound with the molecular formula C15H12INO It is a derivative of benzonitrile, featuring an iodine atom at the 3-position and a 2-methylbenzyl group attached via an ether linkage at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, cyanides, or other substituted derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-((2-methylbenzyl)oxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12INO

Molecular Weight

349.17 g/mol

IUPAC Name

3-iodo-4-[(2-methylphenyl)methoxy]benzonitrile

InChI

InChI=1S/C15H12INO/c1-11-4-2-3-5-13(11)10-18-15-7-6-12(9-17)8-14(15)16/h2-8H,10H2,1H3

InChI Key

BFMBAIPUZXRTEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C#N)I

Origin of Product

United States

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